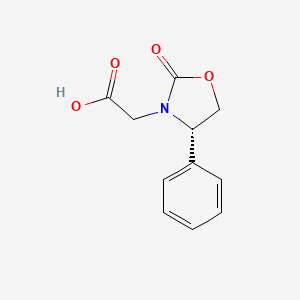

(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-10(14)6-12-9(7-16-11(12)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKMRNJLFMISMT-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)O1)CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357473 | |

| Record name | (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99333-54-7 | |

| Record name | (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid (CAS 99333-54-7): A Cornerstone Chiral Auxiliary in Modern Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid, a prominent member of the Evans chiral auxiliaries, stands as a pivotal tool in the field of asymmetric synthesis. Its rigid, C2-symmetric structure provides a predictable and highly effective platform for the stereoselective formation of carbon-carbon bonds, rendering it indispensable in the synthesis of complex, enantiomerically pure molecules. This guide offers a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis and characterization, an exploration of its mechanism of stereocontrol, and a survey of its applications in the synthesis of valuable chiral building blocks, particularly non-canonical amino acids.

Introduction: The Significance of Stereocontrol in Drug Discovery

The vast majority of biological molecules are chiral, and often, only one enantiomer of a chiral drug is responsible for its therapeutic effect, while the other may be inactive or even harmful. This reality underscores the critical importance of asymmetric synthesis in modern drug discovery and development. Chiral auxiliaries are powerful tools that temporarily impart chirality to a prochiral substrate, directing subsequent chemical transformations to occur with a high degree of stereoselectivity. Among these, oxazolidinone-based auxiliaries, pioneered by David A. Evans, have gained widespread use due to their high diastereoselectivity, predictable stereochemical outcomes, and the relative ease of their removal under mild conditions.

This compound (CAS 99333-54-7) is a particularly valuable derivative within this class. The presence of the acetic acid moiety at the N3 position provides a convenient handle for the attachment of various acyl groups, setting the stage for a range of stereoselective transformations such as aldol additions, alkylations, and conjugate additions. This guide serves as a technical resource for researchers leveraging this powerful chiral auxiliary in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

| Property | Value | Reference |

| CAS Number | 99333-54-7 | [1] |

| Molecular Formula | C₁₁H₁₁NO₄ | [1] |

| Molecular Weight | 221.21 g/mol | [1] |

| Appearance | White powder | [2] |

| Melting Point | Not available | |

| Optical Rotation | [α]D²⁰ = +55.6 ± 2° (c=1 in MeOH) | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Storage Conditions | Store at 0 - 8 °C | [2] |

Synthesis and Characterization

The synthesis of this compound is typically achieved in a two-step sequence starting from the commercially available (S)-4-phenyl-2-oxazolidinone. This process involves N-alkylation with an ethyl bromoacetate followed by saponification of the resulting ester.

Synthetic Workflow

The overall synthetic pathway is depicted below. The first step introduces the acetic acid ester moiety onto the nitrogen of the oxazolidinone ring. The subsequent hydrolysis step carefully removes the ethyl protecting group to yield the final carboxylic acid.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

PART A: Synthesis of Ethyl (S)-2-(2-oxo-4-phenyl-oxazolidin-3-yl)acetate

-

Materials:

-

(S)-4-phenyl-2-oxazolidinone

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl bromoacetate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-4-phenyl-2-oxazolidinone (1.0 eq).

-

Dissolve the oxazolidinone in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ester as a white solid.

-

PART B: Synthesis of this compound

-

Materials:

-

Ethyl (S)-2-(2-oxo-4-phenyl-oxazolidin-3-yl)acetate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

-

Procedure:

-

Dissolve the ethyl ester from Part A (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the title compound as a white solid. The product can be further purified by recrystallization if necessary.

-

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the phenyl group protons (multiplet, ~7.2-7.4 ppm), the methine proton of the oxazolidinone ring (multiplet), the diastereotopic methylene protons of the acetic acid moiety (two doublets of doublets), and the methylene protons of the oxazolidinone ring (multiplets). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals for the two carbonyl carbons (the oxazolidinone and the carboxylic acid), the aromatic carbons of the phenyl ring, the methine and methylene carbons of the oxazolidinone ring, and the methylene carbon of the acetic acid moiety.

3.3.2. High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for determining the enantiomeric purity of the final product.

-

Typical HPLC Conditions:

-

Column: Chiral stationary phase (e.g., polysaccharide-based column like Chiralcel OD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of a modifier like trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

The method should be validated for linearity, precision, accuracy, and robustness to ensure reliable results.

Mechanism of Stereocontrol

The remarkable stereodirecting ability of this compound and its derivatives stems from the conformational rigidity of the N-acyloxazolidinone system. The bulky phenyl group at the C4 position effectively blocks one face of the enolate, forcing incoming electrophiles to approach from the less sterically hindered face.

Caption: Mechanism of stereocontrol in an Evans aldol reaction.

In a typical aldol reaction, deprotonation of the N-acyl derivative with a suitable base (e.g., LDA or dibutylboron triflate with a tertiary amine) generates a conformationally locked (Z)-enolate. This enolate is stabilized by chelation between the metal cation, the enolate oxygen, and the carbonyl oxygen of the oxazolidinone. The phenyl group at the C4 position shields the si-face of the enolate, directing the electrophile (e.g., an aldehyde) to attack from the less hindered re-face. This leads to the formation of the syn-aldol product with high diastereoselectivity.

Applications in Asymmetric Synthesis

The primary application of this compound is as a chiral auxiliary in a variety of stereoselective transformations, most notably in the synthesis of chiral carboxylic acids and their derivatives.

Asymmetric Synthesis of Non-Canonical Amino Acids

A key application is in the synthesis of enantiomerically pure α- and β-amino acids, which are crucial components of peptidomimetics and other biologically active molecules. The general strategy involves the stereoselective alkylation or conjugate addition to an N-acyl derivative, followed by cleavage of the auxiliary.

Example: Synthesis of a β-Amino Acid Derivative

-

Acylation: The carboxylic acid group of this compound is activated and coupled with a desired acyl unit.

-

Stereoselective Reaction: The resulting N-acyl oxazolidinone undergoes a stereoselective reaction, such as a conjugate addition of a nucleophile to an α,β-unsaturated derivative.

-

Auxiliary Cleavage: The chiral auxiliary is then cleaved under mild conditions (e.g., hydrolysis with lithium hydroxide or reductive cleavage) to release the enantiomerically enriched β-amino acid derivative.

Stereoselective Aldol Reactions

As previously discussed, N-acyl derivatives of this compound are excellent substrates for Evans aldol reactions, providing access to chiral β-hydroxy carbonyl compounds, which are versatile synthetic intermediates.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Perspectives

This compound remains a highly valuable and widely used chiral auxiliary in asymmetric synthesis. Its ability to induce high levels of stereocontrol in a predictable manner makes it an indispensable tool for the synthesis of complex chiral molecules in both academic and industrial research. Future developments may focus on the immobilization of this auxiliary on solid supports for easier separation and recycling, as well as its application in novel catalytic asymmetric transformations. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of reliable and effective chiral auxiliaries like this compound will undoubtedly persist.

References

-

BioRuler. This compound. Available at: [Link]

-

LookChem. Cas 99333-54-7,(S)-(+). Available at: [Link]

-

Nguyen, T. T. H., et al. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 76(5), 754-758. Available at: [Link]

-

Organic Reactions. (2014). Ester to Acid - Common Conditions. Available at: [Link]

-

Reddit. (2021). Why are my ester hydrolysis not working. Available at: [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

Sibi, M. P., & Stessman, C. C. (1997). Enantioselective synthesis of alpha,beta-disubstituted-beta-amino acids. Journal of the American Chemical Society, 119(46), 11454-11455. Available at: [Link]

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. Available at: [Link]

-

Lee, S., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(10), 2648. Available at: [Link]

-

Bhamboo, P., Bera, S., & Mondal, D. (2021). Asymmetric aldol reaction and its probable mechanism. ResearchGate. Available at: [Link]

-

Phenomenex. Chiral HPLC Separations. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Physical Properties of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid is a vital chiral building block in modern organic and medicinal chemistry.[1] Its rigid oxazolidinone framework and defined stereochemistry make it an indispensable tool for asymmetric synthesis, enabling the production of enantiomerically pure compounds crucial for pharmaceutical development.[1][2] The efficacy, safety, and reproducibility of synthetic routes employing this auxiliary are directly dependent on a thorough understanding of its physical properties. This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, outlines rigorous, field-proven protocols for their verification, and explains the scientific rationale behind these analytical methodologies.

Chemical Identity and Core Physical Properties

Accurate identification and characterization are the foundation of chemical synthesis and analysis. The fundamental identifiers and key physical properties of this compound are summarized below.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | [(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetic acid | [3] |

| CAS Number | 99333-54-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₁NO₄ | [1][4][5][6] |

| Molecular Weight | 221.21 g/mol | [1][4][5] |

| Appearance | White powder / solid crystalline | [1][6][7] |

| Melting Point | 128 - 133 °C (262.4 - 271.4 °F) | [7][8] |

| Specific Optical Rotation | +55.6 ± 2° (c=1 in Methanol, at 20°C, 589 nm) | [1] |

| Purity (Typical) | ≥ 99% (HPLC) | [1] |

| Boiling Point | 516.4°C at 760 mmHg (Predicted) | [3] |

| Density | 1.351 g/cm³ (Predicted) | [3] |

| Storage Conditions | Store at 0 - 8 °C in a dry, cool, well-ventilated place. | [1][8] |

The Cornerstone of Chirality: Specific Optical Rotation

For a chiral molecule, optical rotation is its defining physical property, confirming its stereochemical identity.[9] Molecules that rotate plane-polarized light in a clockwise direction are termed dextrorotatory, designated by a positive (+) sign.[10] The specific optical rotation is a standardized measure that allows for comparison across different experimental conditions.[11]

The value of [α]D20 = +55.6° confirms the dextrorotatory nature of this specific (S)-enantiomer.[1] An experimental value outside the specified range could indicate the presence of the opposite (R)-enantiomer, racemic material, or other impurities. There is no simple correlation between the (S/R) designation and the direction of rotation (+/-); it must be determined experimentally.[11]

Methodologies for Physical Property Verification

The trustworthiness of a chiral auxiliary hinges on the verifiable purity and identity of the material. The following protocols describe robust, self-validating systems for characterizing this compound.

Protocol: Determination of Specific Optical Rotation

This protocol outlines the standardized measurement of optical rotation using a polarimeter, a critical step for verifying the enantiomeric identity of the material.[10][12][13]

Causality: The specific rotation is calculated from the observed rotation by normalizing for concentration and path length, providing an intrinsic physical constant for the chiral substance.[10][11] Methanol is a suitable solvent as it provides good solubility and is transparent at the sodium D-line wavelength (589.3 nm) used for measurement.[12][14]

Step-by-Step Methodology:

-

Instrument Calibration: Determine the zero point of the polarimeter using a cell filled with the solvent (methanol) to be used in the analysis. This zero correction is subtracted from the sample reading.[13]

-

Sample Preparation: Accurately weigh approximately 100 mg of the substance and dissolve it in methanol in a 10 mL volumetric flask. Ensure the solution is maintained at a constant temperature (20°C or 25°C as specified).[13]

-

Measurement: Transfer the solution to a 1-decimeter (dm) polarimeter tube within 30 minutes of preparation to minimize potential racemization.[10][13] Place the tube in the polarimeter.

-

Data Acquisition: Obtain at least five readings of the observed rotation (α) to the nearest 0.01°.[12][13]

-

Calculation: Calculate the specific rotation [α] using the formula:

-

[α] = (100 × α) / (l × c)

-

Where: α = corrected observed rotation in degrees, l = path length in decimeters (dm), and c = concentration in g/100 mL.[10]

-

Diagram: Workflow for Optical Rotation Measurement

Caption: Standard workflow for determining specific optical rotation.

Protocol: Purity Assessment by Chiral High-Performance Liquid Chromatography (HPLC)

While optical rotation confirms the bulk enantiomeric excess, HPLC is the primary technique for determining enantiomeric and chemical purity with high precision and sensitivity.[9][15]

Causality: Chiral HPLC methods utilize a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated.[15][16] For acidic compounds like the topic substance, a mobile phase containing an acid modifier (e.g., trifluoroacetic acid) is often used to ensure sharp peak shapes.[16]

Step-by-Step Methodology:

-

System Preparation:

-

Column: Chiral Stationary Phase (e.g., polysaccharide-based like Lux Cellulose-1 or macrocyclic glycopeptide-based like CHIROBIOTIC T).[15][17]

-

Mobile Phase: A typical mobile phase for this class of compound would be a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer containing a small percentage of an acid modifier (e.g., 0.1% Trifluoroacetic Acid).[15][16]

-

Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) for at least 30 minutes or until a stable baseline is achieved.[15]

-

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.5 mg/mL) in the mobile phase.

-

Analysis:

-

Inject a blank (mobile phase) to ensure no system contamination.

-

Inject a racemic standard (if available) to determine the retention times and resolution of both the (S) and (R) enantiomers.

-

Inject the sample solution.

-

-

Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the percentage purity by dividing the area of the main peak (S-enantiomer) by the total area of all peaks.

Diagram: General Chiral HPLC Workflow

Caption: Generalized workflow for enantiomeric purity analysis by HPLC.

Handling, Storage, and Safety

Proper handling and storage are paramount to maintaining the integrity of this high-purity reagent.

-

Handling: Use in a well-ventilated area.[18] Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and a lab coat to avoid skin and eye irritation.[18] Avoid breathing dust.[18]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, ideally between 0°C and 8°C.[1][8] The compound should be kept under an inert atmosphere if possible to prevent degradation.

-

Safety: While not classified as hazardous under OSHA 2024 standards, general good laboratory hygiene and safety practices should be followed.[7] In case of contact, wash skin thoroughly with soap and water; if in eyes, rinse cautiously with water for several minutes.[18]

Conclusion

The physical properties of this compound, particularly its well-defined specific optical rotation and high purity, are foundational to its role as a premier chiral auxiliary. The protocols detailed in this guide provide a robust framework for researchers and drug development professionals to verify the quality and identity of this critical reagent, ensuring the reliability and success of stereoselective synthetic applications. Adherence to these analytical standards and proper handling procedures is essential for achieving reproducible, high-fidelity results in the synthesis of complex, enantiomerically pure molecules.

References

-

British Pharmacopoeia Commission. (n.d.). Appendix V F. Determination of Optical Rotation and Specific Optical Rotation. Retrieved from [Link]

-

Letopharm Limited. (n.d.). 2-oxo-4-phenyl-3-oxazolidine-acetic acid, | CAS:#99333-54-7. Retrieved from [Link]

-

Pharmaguideline. (2011, September 4). Determination of Optical Rotation and Specific Optical Rotation. Retrieved from [Link]

-

Rudolph Research Analytical. (n.d.). <781> OPTICAL ROTATION. Retrieved from [Link]

-

Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

-

digicollections.net. (n.d.). 1.4 Determination of optical rotation and specific rotation. Retrieved from [Link]

-

BioRuler. (n.d.). This compound. Retrieved from [Link]

-

LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Jigs Chemical. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. letopharm.com [letopharm.com]

- 4. bioruler.net [bioruler.net]

- 5. jigschemical.com [jigschemical.com]

- 6. (S)-(2-oxo-4-phenyl-oxazolidin-3-yl)-acetic acid [cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. skpharmteco.com [skpharmteco.com]

- 10. rudolphresearch.com [rudolphresearch.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. drugfuture.com [drugfuture.com]

- 13. Determination of Optical Rotation and Specific Optical Rotation | Pharmaguideline [pharmaguideline.com]

- 14. digicollections.net [digicollections.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid chemical structure

An In-depth Technical Guide to (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid: Structure, Synthesis, and Application in Asymmetric Synthesis

Abstract

This compound is a pivotal chiral building block and a derivative of the renowned Evans auxiliaries, widely employed in the stereocontrolled synthesis of complex molecules.[1][2] Its rigid heterocyclic framework, bearing a stereodirecting phenyl group, provides a powerful platform for inducing asymmetry in a variety of carbon-carbon bond-forming reactions. This guide offers a comprehensive technical overview intended for researchers and drug development professionals. It details the compound's structural features, stereochemical integrity, and spectroscopic profile. Furthermore, it provides an in-depth exploration of its synthesis, the mechanistic basis of its function as a chiral auxiliary, detailed experimental protocols, and its significant applications in the pharmaceutical industry.

Core Structural and Physicochemical Profile

A thorough understanding of the molecule's architecture and physical properties is fundamental to its effective application. The precise three-dimensional arrangement of its constituent atoms is directly responsible for its efficacy in asymmetric induction.

Chemical Structure and Stereochemistry

The molecule's IUPAC name is [(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetic acid.[3] Its structure is defined by a five-membered oxazolidinone ring. The key to its function lies in the stereocenter at the C4 position, which bears a phenyl group in the (S)-configuration. This bulky phenyl group provides a crucial steric shield, effectively blocking one face of the N-acylated derivative's enolate, thereby directing the approach of electrophiles to the opposite, less hindered face. The acetic acid moiety is attached to the nitrogen atom at the N3 position, providing the point of attachment for the acyl groups that will undergo asymmetric transformation.

Caption: Chemical Structure of this compound

Physicochemical and Spectroscopic Data

Accurate characterization is essential for quality control and reaction monitoring. The table below summarizes the key physical and chemical properties of the title compound.

| Property | Value | Reference(s) |

| CAS Number | 99333-54-7 | [3][4][5] |

| Molecular Formula | C₁₁H₁₁NO₄ | [1][4][5] |

| Molecular Weight | 221.21 g/mol | [1][5] |

| Appearance | White powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Optical Rotation | [α]²⁰/D = +55.6 ± 2° (c=1 in MeOH) | [1] |

| Density | 1.351 g/cm³ | [4] |

| Boiling Point | 516.4°C at 760 mmHg | [4] |

Spectroscopic Profile:

-

¹H NMR (CDCl₃, 400MHz): Expected signals would include a singlet around 11.00 ppm for the carboxylic acid proton, a multiplet for the aromatic protons (5H) between 7.36-7.42 ppm, and signals for the methylene protons of the acetic acid group and the oxazolidinone ring protons.[6]

-

¹³C NMR (CDCl₃, 100MHz): Key resonances are expected around 171.32 ppm (carboxylic C=O), 162.60 ppm (amide C=O), a series of peaks between 127-142 ppm for the aromatic carbons, and aliphatic signals for the -CH₂- and -CH- carbons of the ring and side chain.[6]

-

IR (νₘₐₓ cm⁻¹): Characteristic peaks would appear around 3450 cm⁻¹ (broad, -OH from carboxylic acid), 2989 cm⁻¹ (C-H stretch), and strong absorptions around 1680 cm⁻¹ for the two carbonyl groups (C=O).[6]

Synthesis and Manufacturing Pathway

The synthesis of this compound begins with the readily available chiral precursor, (S)-phenylalaninol, which is derived from the natural amino acid (S)-phenylalanine. The overall process involves the formation of the core oxazolidinone ring followed by N-alkylation.

Caption: General Synthetic Workflow for the target compound.

Synthesis of the (S)-(+)-4-Phenyl-2-oxazolidinone Core

The most common and scalable method for constructing the oxazolidinone ring from an amino alcohol avoids hazardous reagents like phosgene.[7][8][9] The reaction with diethyl carbonate is a well-established, safer alternative.

Causality Behind Experimental Choices:

-

Reagent: Diethyl carbonate serves as a safe and effective phosgene equivalent for forming the cyclic carbamate.

-

Catalyst: A base like potassium carbonate (K₂CO₃) is used to facilitate the reaction.

-

Temperature: The reaction is heated to high temperatures (130-140°C) to drive the reaction forward by distilling off the ethanol byproduct, as dictated by Le Châtelier's principle.[10]

-

Purification: Crystallization from a solvent system like ethyl acetate/heptane is highly effective for isolating the product in high purity, as the desired oxazolidinone is typically a crystalline solid.[10]

Detailed Experimental Protocol: Synthesis of (S)-(+)-4-Phenyl-2-oxazolidinone

This protocol is adapted from established literature procedures.[10]

-

Apparatus Setup: A dry 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a distillation head connected to a condenser and receiving flask.

-

Charging Reagents: The flask is charged with (S)-phenylalaninol (1.0 equiv), diethyl carbonate (2.5 equiv), and powdered potassium carbonate (0.1 equiv).

-

Reaction Execution: The reaction mixture is heated in an oil bath to 130-140°C. Ethanol will begin to distill as it is formed. The reaction is monitored until ethanol distillation ceases, typically after 3-4 hours.

-

Workup: The mixture is cooled to room temperature. Dichloromethane (CH₂Cl₂) is added to dissolve the oily residue and facilitate the filtration of the potassium carbonate catalyst. The solid is filtered off and washed with additional CH₂Cl₂.

-

Extraction: The combined organic filtrate is washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude residue is purified by recrystallization from a hot mixture of ethyl acetate and a non-polar co-solvent like heptane or petroleum ether to afford the title compound as a white crystalline solid.

N-Alkylation to Form the Final Product

The final step involves attaching the acetic acid side chain to the nitrogen of the oxazolidinone ring.

-

Acylation: The (S)-(+)-4-Phenyl-2-oxazolidinone is first N-acylated. This is achieved by deprotonating the nitrogen with a strong base like n-butyllithium (n-BuLi) at low temperature (-78°C) in an anhydrous aprotic solvent like THF, followed by quenching with an acyl chloride.[11]

-

Alkylation: For the specific synthesis of the title compound, the nitrogen is deprotonated and reacted with an ethyl bromoacetate, followed by saponification (hydrolysis) of the resulting ester to yield the carboxylic acid.

Application as a Chiral Auxiliary in Asymmetric Synthesis

The primary and most valuable application of this compound's N-acylated derivatives is as a chiral auxiliary.[1][2][12] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent reaction to occur with high diastereoselectivity.[11]

Mechanism of Diastereoselection

The efficacy of the (S)-4-phenyl-2-oxazolidinone auxiliary hinges on its ability to enforce a specific conformation upon N-acylation and subsequent enolization, leading to highly predictable stereochemical outcomes.

Caption: Logical workflow of asymmetric alkylation using the chiral auxiliary.

-

Acylation and Conformation: An acyl group (R-CO-) is attached to the nitrogen of the auxiliary. The resulting imide typically adopts a conformation where the carbonyl groups are anti-periplanar to minimize dipole-dipole repulsion.

-

Chelated Enolate Formation: Deprotonation with a lithium base (e.g., LDA) or sodium base (e.g., NaHMDS) generates a rigid, chelated (Z)-enolate. The metal cation coordinates to both the enolate oxygen and the ring carbonyl oxygen.

-

Face-Selective Reaction: The large phenyl group at the C4 position effectively shields the si-face of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide in an alkylation reaction or an aldehyde in an aldol reaction) can only approach from the less sterically hindered re-face.

-

Auxiliary Removal: After the diastereoselective reaction, the auxiliary is cleaved under conditions that do not racemize the newly formed stereocenter. Common methods include hydrolysis with lithium hydroxide/hydrogen peroxide (to give a carboxylic acid) or reduction with LiBH₄ (to give an alcohol). The chiral auxiliary can often be recovered and reused, enhancing the atom economy of the process.

Applications in Pharmaceutical and Biochemical Research

The ability to generate enantiomerically pure compounds is critical in pharmacology, where different enantiomers of a drug can have vastly different efficacy and toxicity profiles.

-

Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders or acting as antibiotics.[1][3] Its use ensures the correct stereochemistry required for biological activity and specificity.

-

Chiral Synthesis: It is a cornerstone tool for asymmetric synthesis, enabling chemists to produce single-enantiomer compounds that are vital for advanced drug formulation.[1][3]

-

Bioactive Molecule Synthesis: The functionalized oxazolidin-2-one motif is a core component in a wide range of pharmacologically active agents, including the antibiotic Linezolid.[13] While the title compound is a derivative, the underlying oxazolidinone scaffold is of immense interest. The methodologies developed using this class of auxiliaries are directly applicable to the synthesis of such drugs.

Conclusion

This compound and its related N-acyl derivatives represent a powerful and reliable class of chiral auxiliaries. Their robust design, predicated on predictable steric control, allows for the highly diastereoselective synthesis of chiral molecules. The straightforward synthesis from a naturally derived precursor, coupled with well-understood mechanisms of action and reliable cleavage protocols, ensures its continued and widespread use in both academic research and the industrial-scale synthesis of enantiomerically pure pharmaceuticals and fine chemicals.

References

-

Letopharm Limited. 2-oxo-4-phenyl-3-oxazolidine-acetic acid. [Link]

-

BioRuler. This compound. [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. This compound. [Link]

-

National Center for Biotechnology Information. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

J. Mex. Chem. Soc. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]

-

ResearchGate. Synthesis, Characterization and Evaluation of Antimicrobial Properties of (R)-(-)-4-Phenyl-2 Oxazolidinone Based Azetidinones. [Link]

-

Royal Society of Chemistry. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]

- Google Patents. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. letopharm.com [letopharm.com]

- 5. bioruler.net [bioruler.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. (S)-(+)-4-Phenyl-2-oxazolidinone synthesis - chemicalbook [chemicalbook.com]

- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 12. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the synthetic pathway for (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid, a valuable chiral building block in medicinal chemistry and pharmaceutical development.[1][2] Its defined stereochemistry makes it a critical intermediate for producing enantiomerically pure compounds, thereby enhancing drug efficacy and specificity.[2] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed narrative grounded in established chemical principles and practices.

Strategic Overview: A Two-Stage Approach

The synthesis of the target molecule is most effectively achieved through a two-stage process that leverages the principles of asymmetric synthesis. The core of this strategy is the use of a pre-synthesized chiral precursor, (S)-(+)-4-Phenyl-2-oxazolidinone . This compound, often referred to as an Evans-type chiral auxiliary, serves to direct the stereochemical outcome of subsequent reactions.[3]

The overall synthetic pathway can be dissected as follows:

-

Stage 1: Synthesis of the Chiral Auxiliary. The foundational step is the preparation of (S)-(+)-4-Phenyl-2-oxazolidinone. This is typically accomplished starting from the commercially available and enantiomerically pure amino acid derivative, (S)-phenylglycinol.

-

Stage 2: Functionalization and Hydrolysis. The chiral auxiliary is then functionalized by attaching an acetic acid moiety to the nitrogen atom via N-alkylation, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.

This modular approach ensures high fidelity in stereochemical control and allows for robust, scalable production.

Logical Workflow Diagram

Caption: Overall synthetic workflow from the starting material to the final product.

Stage 1: Synthesis of (S)-(+)-4-Phenyl-2-oxazolidinone

The synthesis of this versatile chiral auxiliary is a critical first step that establishes the stereocenter controlling the entire process.[4] While several methods exist, a common and reliable laboratory-scale procedure involves the cyclization of (S)-phenylglycinol with diethyl carbonate.[5] A patented alternative route involves the reduction of N-Boc-L-phenylglycine followed by a base-catalyzed ring closure.[6]

Causality and Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the amino group of (S)-phenylglycinol on one of the electrophilic carbonyl carbons of diethyl carbonate. This is followed by an intramolecular transesterification, where the hydroxyl group attacks the newly formed carbamate intermediate, eliminating ethanol and forming the stable five-membered oxazolidinone ring. The potassium carbonate acts as a base to facilitate the reaction.

Detailed Experimental Protocol: (S)-(+)-4-Phenyl-2-oxazolidinone

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a distillation head connected to a condenser.

-

Charging Reagents: Charge the flask with (S)-phenylglycinol (e.g., 5.0 g, 36.4 mmol), diethyl carbonate (e.g., 13.0 g, 110 mmol, ~3 eq.), and potassium carbonate (e.g., 0.5 g, 3.6 mmol, 0.1 eq.).[5]

-

Reaction Execution: Heat the reaction mixture under stirring to 130-140 °C. Ethanol will begin to distill as it is formed. Continue heating until ethanol distillation ceases, indicating the reaction is nearing completion (typically 3-4 hours).

-

Workup and Purification:

-

Cool the resulting oily residue to room temperature.

-

Dissolve the residue in a suitable solvent like dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) (e.g., 100 mL).

-

Wash the organic solution sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

-

Recrystallization: The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol/water, to yield (S)-(+)-4-Phenyl-2-oxazolidinone as a white crystalline solid.[6][7]

Stage 2: Synthesis of this compound

With the chiral auxiliary in hand, the next stage involves attaching the acetic acid side chain. This is achieved via a two-step sequence: N-alkylation to form an ester intermediate, followed by saponification (hydrolysis) to yield the final carboxylic acid.

Step 2a: N-Alkylation with Ethyl Bromoacetate

The N-H proton of the oxazolidinone is weakly acidic and can be removed by a strong, non-nucleophilic base like n-butyllithium (n-BuLi) to generate a potent lithium amide nucleophile. This enolate-like species then undergoes a classic Sₙ2 reaction with an electrophile, in this case, ethyl bromoacetate. The reaction is conducted at a very low temperature (-78 °C) to prevent side reactions and maintain kinetic control. This diastereoselective alkylation is a well-established method for functionalizing chiral auxiliaries.[8]

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add (S)-(+)-4-Phenyl-2-oxazolidinone (e.g., 5.0 g, 30.6 mmol) to a flame-dried flask containing anhydrous tetrahydrofuran (THF, 100 mL).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (e.g., 1.1 eq., 1.6 M solution in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

-

Alkylation: Add ethyl bromoacetate (e.g., 1.2 eq.) dropwise to the cold solution. Maintain the temperature at -78 °C and allow the reaction to stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching and Workup:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude ethyl (S)-2-(2-oxo-4-phenyl-oxazolidin-3-yl)acetate. This intermediate is often sufficiently pure for the next step.

-

Step 2b: Hydrolysis to the Carboxylic Acid

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. A mild hydrolysis protocol using lithium hydroxide (LiOH) in a THF/water mixture is employed.[9] This method is highly effective for hydrolyzing esters without compromising the integrity of other sensitive functional groups, such as the oxazolidinone ring. The subsequent acidic workup protonates the lithium carboxylate salt to yield the final product.

-

Reaction Setup: Dissolve the crude ester intermediate from the previous step in a mixture of THF and water (e.g., 3:1 ratio).

-

Saponification: Cool the solution to 0 °C in an ice bath. Add lithium hydroxide monohydrate (LiOH·H₂O, e.g., 1.5-2.0 eq.) and stir the reaction at 0 °C to room temperature for 1-3 hours. Monitor the reaction progress by TLC.

-

Workup and Isolation:

-

Once the reaction is complete, concentrate the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or dichloromethane to remove any unreacted starting material and the cleaved chiral auxiliary.

-

Acidify the aqueous layer to pH ~2 by the slow addition of cold 1 M HCl.

-

A white precipitate of this compound should form.

-

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure product.

Data Summary

The following table summarizes the key quantitative parameters for the described synthetic pathway. Yields are representative and may vary based on scale and experimental conditions.

| Step | Key Reagents | Stoichiometry (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield |

| Stage 1 | (S)-phenylglycinol, Diethyl Carbonate, K₂CO₃ | 1 : 3 : 0.1 | None | 130-140 | 3-4 | 85-95% |

| Stage 2a | (S)-Auxiliary, n-BuLi, Ethyl Bromoacetate | 1 : 1.1 : 1.2 | THF | -78 | 2-4 | 90-98% (crude) |

| Stage 2b | Intermediate Ester, LiOH·H₂O | 1 : 1.5 | THF/H₂O | 0 to RT | 1-3 | 88-96% |

References

-

Ningbo Inno Pharmchem Co., Ltd. (S)-4-Phenyloxazolidin-2-one: A Comprehensive Overview. (2025). [Link][7]

-

LookChem. Cas 99395-88-7, (S)-(+)-4-Phenyl-2-oxazolidinone. [Link][4]

-

Patent CN112500361A. Preparation method of (S)-4-phenyl-2-oxazolidinone. Google Patents. [6]

-

Hungarian Journal of Industry and Chemistry. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. (2025). [Link][8]

-

Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link][9]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy (S)-(+)-4-Phenyl-2-oxazolidinone | 99395-88-7 [smolecule.com]

- 4. lookchem.com [lookchem.com]

- 5. (S)-(+)-4-Phenyl-2-oxazolidinone synthesis - chemicalbook [chemicalbook.com]

- 6. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]

- 9. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to the Stereodirecting Influence of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic Acid in Asymmetric Synthesis

This technical guide provides a comprehensive overview of the mechanism of action of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid, a paramount chiral auxiliary in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the principles of stereocontrol that underpin its utility, supported by detailed experimental workflows and mechanistic insights.

Introduction: The Critical Role of Chirality in Drug Development

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer of a drug candidate is a cornerstone of modern pharmaceutical development. Chiral auxiliaries are powerful tools to achieve this, acting as temporary stereodirecting groups that are covalently attached to a substrate to guide the formation of a new stereocenter.[1]

This compound, a derivative of the renowned Evans auxiliaries, has emerged as a highly effective chiral auxiliary for a range of asymmetric transformations.[1][2] Its predictable stereocontrol, facile attachment and removal, and the high crystallinity of its derivatives make it a valuable asset in the synthesis of complex, enantiomerically pure molecules. This guide will delve into the mechanistic basis of its stereodirecting influence.

Molecular Architecture and Physicochemical Properties

The efficacy of this compound as a chiral auxiliary is a direct consequence of its rigid heterocyclic structure and the steric influence of its substituents.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₄ |

| Molecular Weight | 221.21 g/mol [3] |

| Appearance | Solid[3] |

| Chirality | (S)-configuration at C4 |

The key structural features contributing to its function are:

-

The Oxazolidinone Ring: A rigid five-membered ring that limits conformational flexibility.

-

The C4-Phenyl Group: A bulky substituent that effectively shields one face of the enolate derived from the N-acyl derivative.

-

The N-Acetyl Group: Provides the site for enolization and subsequent diastereoselective reactions.

The Core Mechanism: Asymmetric Induction via Steric Hindrance

The primary "mechanism of action" of this compound is to govern the facial selectivity of electrophilic attack on a prochiral enolate. This is achieved through a sequence of steps, each designed for optimal stereochemical control.

Attachment of the Chiral Auxiliary

The first step involves the acylation of the oxazolidinone nitrogen with a carboxylic acid derivative (e.g., an acyl chloride or anhydride) of the substrate. This reaction covalently links the chiral auxiliary to the molecule that will undergo the asymmetric transformation.

Caption: General workflow for the attachment of the chiral auxiliary.

Diastereoselective Enolate Formation and Reaction

The cornerstone of the stereocontrol lies in the formation of a specific enolate isomer and the subsequent sterically biased reaction with an electrophile.

3.2.1. Asymmetric Alkylation

In asymmetric alkylation, deprotonation of the α-carbon of the N-acyl group with a strong base, such as lithium diisopropylamide (LDA), selectively generates the (Z)-enolate.[1] The bulky phenyl group on the oxazolidinone ring then sterically hinders one face of the enolate, directing the incoming electrophile (e.g., an alkyl halide) to the opposite, less hindered face. This results in the formation of a new stereocenter with a high degree of diastereoselectivity.[4]

Sources

A Technical Guide to Determining the Solubility Profile of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid is a vital chiral building block in pharmaceutical research, serving as a key intermediate in the synthesis of bioactive molecules and novel drugs.[1][2] Its efficacy in drug formulation is intrinsically linked to its physicochemical properties, paramount among which is solubility.[1] Low aqueous solubility is a primary challenge in pharmaceutical development, potentially leading to suboptimal drug delivery, poor bioavailability, and inconsistent efficacy.[3][4][5] This guide provides a comprehensive framework for researchers to meticulously characterize the solubility profile of this compound. It outlines the theoretical basis for solubility and presents detailed, field-proven protocols for determining thermodynamic equilibrium solubility in various solvents and as a function of pH, ensuring the generation of reliable and reproducible data critical for formulation development and preclinical studies.

Introduction: The Critical Role of Solubility

This compound is a chiral auxiliary and building block used in the asymmetric synthesis of pharmaceuticals, helping to produce enantiomerically pure compounds essential for improving therapeutic outcomes.[2] The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its performance. It is defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure.[4] This parameter influences everything from in vitro assay reliability to in vivo absorption and bioavailability.[5][6][7] A poorly defined solubility profile can lead to:

-

Inconsistent Research Data: Precipitation of the compound in in vitro tests can lead to unreliable and misleading results.[5][7]

-

Formulation Challenges: Developing a viable dosage form, whether oral or parenteral, is difficult without a thorough understanding of the compound's solubility.[5][6]

-

Poor Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Low solubility can be a significant barrier to achieving therapeutic concentrations in the bloodstream.[3][4][5]

This guide, therefore, presents a robust methodology for determining the essential solubility characteristics of this compound, empowering researchers to generate the foundational data needed for successful drug development.

Physicochemical Properties and Theoretical Considerations

Understanding the inherent properties of the molecule is the first step in predicting and interpreting its solubility behavior.

| Property | Value / Structure | Source |

| Chemical Structure |  | J&K Scientific[2] |

| Molecular Formula | C₁₁H₁₁NO₄ | Chem-Impex[1] |

| Molecular Weight | 221.21 g/mol | Chem-Impex[1] |

| Appearance | White powder | Chem-Impex[1] |

| Functional Groups | Carboxylic Acid, Lactam (Oxazolidinone), Phenyl Group | - |

| Predicted pKa | The carboxylic acid group imparts acidic properties. The pKa is expected to be in the range of typical carboxylic acids (approx. 3-5), making its aqueous solubility highly dependent on pH. | - |

Factors Influencing Solubility:

-

pH: As a weak acid, the ionization state of the carboxylic acid group is dictated by the pH of the medium.[4][8][9] At pH values below its pKa, the compound will be predominantly in its neutral, less soluble form. As the pH rises above the pKa, it will deprotonate to form the more soluble carboxylate salt.[9][10]

-

Polarity: The principle of "like dissolves like" is fundamental.[8][11] The molecule possesses both polar (carboxylic acid, oxazolidinone) and non-polar (phenyl ring) regions, suggesting it will have varied solubility across a range of solvents.

-

Temperature: For most solid compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[3][11] However, this relationship must be determined empirically as some compounds can exhibit exothermic dissolution.[3]

-

Crystal Structure (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies, leading to variations in solubility.[9] It is crucial to characterize the solid form being tested.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for preformulation studies.[6][12] The most reliable and widely used method for its determination is the Shake-Flask Method .[13] This technique involves agitating an excess amount of the solid compound in a chosen solvent until equilibrium is reached.

Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound in various solvents.

Objective: To determine the saturation concentration of the compound at a specified temperature (e.g., 25°C and/or 37°C).

Materials:

-

This compound (solid powder)

-

Selection of solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Dichloromethane, Phosphate Buffered Saline (PBS) pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[13] A common starting point is to add ~10 mg of the compound to 1-2 mL of each solvent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[14][15] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved, indicated by a plateau in the concentration.[15]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Centrifuge the vials to further pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, immediately filter the supernatant using a syringe filter.[16]

-

Quantification:

-

Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

-

Analyze both the standards and the filtered sample solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.[17]

-

Construct a calibration curve from the standard solutions and use it to calculate the concentration in the experimental samples.[16]

-

-

Data Reporting: The determined concentration is the thermodynamic solubility of the compound in that solvent at that temperature. Report the results in units such as mg/mL or µM. The experiment should be performed in triplicate for statistical validity.[18]

pH-Dependent Solubility Profile

For an ionizable compound like this compound, understanding its solubility across a physiologically relevant pH range is crucial.[5][13] The World Health Organization (WHO) recommends determining the pH-solubility profile over a range of at least pH 1.2 to 6.8 for oral drug candidates.[18]

Protocol: pH-Solubility Determination

Objective: To measure the solubility of the compound at different pH values to understand its ionization behavior and predict its dissolution in different biological environments (e.g., stomach vs. intestine).[17]

Materials:

-

Same as section 3.1.

-

Buffer solutions covering the desired pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4). Pharmacopoeial buffer solutions are recommended.[18]

-

Calibrated pH meter.

Methodology: This protocol follows the same shake-flask principle as described in Section 3.1, with the primary difference being the use of buffered aqueous solutions instead of various organic solvents.

-

Buffer Preparation: Prepare a series of buffers across the desired pH range. It is critical to verify the final pH of the buffer after the addition of the compound and at the end of the experiment to ensure the compound did not alter the buffer's pH.[13][18]

-

Execution: Follow steps 1-6 from the protocol in Section 3.1 for each prepared buffer solution. The experiment should be conducted at a physiologically relevant temperature, such as 37 °C ± 1 °C.[18]

-

Data Analysis: Plot the determined solubility (on a logarithmic scale) against the pH. This plot constitutes the pH-solubility profile. It will typically show low solubility at low pH (unionized form) and a sharp increase in solubility as the pH surpasses the compound's pKa (ionized form).[10][19]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Example Solubility Data in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) | Solubility (µM) |

| Water | Experimental Value | Calculated Value |

| PBS (pH 7.4) | Experimental Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value |

| Methanol | Experimental Value | Calculated Value |

| Acetonitrile | Experimental Value | Calculated Value |

Table 2: Example pH-Dependent Solubility Data at 37°C

| Buffer pH | Solubility (mg/mL) | Solubility (µM) |

| 1.2 | Experimental Value | Calculated Value |

| 2.0 | Experimental Value | Calculated Value |

| 4.5 | Experimental Value | Calculated Value |

| 6.8 | Experimental Value | Calculated Value |

| 7.4 | Experimental Value | Calculated Value |

Conclusion

A comprehensive understanding of the solubility profile of this compound is not merely an academic exercise; it is a fundamental requirement for its successful development as a pharmaceutical intermediate or API. The shake-flask method provides a reliable and reproducible means of determining thermodynamic solubility in both organic solvents and aqueous buffers. The resulting pH-solubility profile is particularly critical, offering profound insights into how the compound will behave in biological systems. By following the detailed protocols and theoretical considerations outlined in this guide, researchers can generate the high-quality, essential data needed to guide formulation strategies, ensure data integrity in biological screening, and ultimately accelerate the drug development timeline.

References

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]

-

Tariq, M., & Cooper, B. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. Retrieved from [Link]

- Patel, H., et al. (2017). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. International Journal of Pharmaceutical and Clinical Research.

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

- Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- International Journal of Novel Research and Development. (2022). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD.

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Scribd. (n.d.). Factors Influencing Drug Solubility. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility. Retrieved from [Link]

-

Pharmanager. (2025). SOP for pH-Solubility Profiling of Drug Candidates. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients according to the Biopharmaceutics Classification System. Retrieved from [Link]

- Stella, V. J. (1984). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of Pharmaceutical Sciences, 73(12), 1679-84.

-

Letopharm Limited. (n.d.). 2-oxo-4-phenyl-3-oxazolidine-acetic acid. Retrieved from [Link]

-

BioRuler. (n.d.). This compound. Retrieved from [Link]

-

CR Competence. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Retrieved from [Link]

-

Bolás, F., et al. (2010). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 9. ijnrd.org [ijnrd.org]

- 10. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. enamine.net [enamine.net]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. bioassaysys.com [bioassaysys.com]

- 17. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]

- 18. who.int [who.int]

- 19. crcom.se [crcom.se]

Discovery and history of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid

An In-Depth Technical Guide to (S)-2-(2-Oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic acid and its Progenitor: The Evans Chiral Auxiliary

Executive Summary

The advent of chiral auxiliaries revolutionized the field of asymmetric synthesis, providing a reliable and predictable method for controlling stereochemistry in carbon-carbon bond-forming reactions. Among these, the oxazolidinone-based auxiliaries developed by David A. Evans and his research group stand as a cornerstone of modern organic synthesis.[1][2] This technical guide provides a comprehensive overview of (S)-4-phenyl-2-oxazolidinone, the progenitor chiral auxiliary, and its N-acylated derivative, (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid. We will explore its historical discovery, detailed synthetic protocols, the mechanistic basis for its profound stereocontrol, and its application in key asymmetric transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Introduction: The Concept of the Chiral Auxiliary

In the synthesis of enantiomerically pure compounds, such as pharmaceuticals, controlling the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[3] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. This strategy offers several practical advantages:

-

Reliability and Predictability: The stereochemical outcome is often highly predictable based on the well-understood mechanism of the auxiliary.[4]

-

Diastereomeric Intermediates: The reaction produces diastereomers, which have different physical properties and can often be separated using standard techniques like chromatography, allowing for the isolation of enantiomerically pure products.[4]

-

Versatility: A single auxiliary can be applied to a wide range of reactions and substrates.[5][6]

The oxazolidinones popularized by Evans are exemplary in this regard, offering exceptional levels of stereocontrol in reactions such as alkylations, aldol additions, and Diels-Alder reactions.[3]

Genesis and Synthesis of the Core Scaffold: (S)-4-Phenyl-2-oxazolidinone

The power of the Evans auxiliary lies in its rigid, predictable conformation and the steric directing effect of the C4 substituent. The (S)-4-phenyl derivative, derived from the readily available amino acid (S)-phenylalanine, is particularly valuable due to its crystallinity and the UV-active phenyl group which aids in visualization during chromatography.[7]

Experimental Protocol: Synthesis of (S)-4-Phenyl-2-oxazolidinone

This robust, two-step procedure begins with the reduction of the amino acid to the corresponding amino alcohol, followed by cyclization.

Step 1: Reduction of (S)-Phenylalanine to (S)-Phenylalanol

-

To a cooled (0 °C) solution of (S)-phenylalanine (1 equiv.) in anhydrous tetrahydrofuran (THF), slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) or a THF solution of BH₃ (approx. 2.2 equiv.).

-

Allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol until gas evolution ceases.

-

Remove the solvents under reduced pressure. The resulting amino alcohol is often purified by recrystallization.

Step 2: Cyclization to (S)-4-Phenyl-2-oxazolidinone [7]

-

In a flask equipped for distillation, combine (S)-phenylalanol (1 equiv.), diethyl carbonate (approx. 2 equiv.), and a catalytic amount of anhydrous potassium carbonate (0.1 equiv.).[7]

-

Heat the mixture in an oil bath at approximately 135 °C. Ethanol will begin to distill off as the cyclization proceeds.[7]

-

After the theoretical amount of ethanol has been collected, cool the reaction mixture.

-

The crude product can be purified by extraction with dichloromethane followed by recrystallization from ethyl acetate to yield the desired (S)-4-phenyl-2-oxazolidinone as a white crystalline solid.[7]

Caption: Synthesis of the core Evans auxiliary.

Acylation: Forging the Reactive Intermediate

To be used in synthesis, the auxiliary must be acylated at the nitrogen atom. This forms an N-acyl oxazolidinone, the substrate for subsequent enolization and reaction. The title compound, this compound, is one such derivative, valuable as a chiral building block in pharmaceutical development.[8][9]

Experimental Protocol: N-Acylation

A common method involves deprotonation followed by reaction with an acylating agent. For the synthesis of the acetic acid derivative, a protected precursor like ethyl bromoacetate would be used, followed by hydrolysis. A general propionylation is described below for illustrative purposes.[4]

-

Dissolve the (S)-4-phenyl-2-oxazolidinone (1 equiv.) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Add n-butyllithium (n-BuLi) (1.05 equiv.) dropwise to deprotonate the N-H bond, forming the lithium amide.

-

Slowly add the desired acyl chloride (e.g., propanoyl chloride, 1.1 equiv.) to the solution.

-

Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent, dry the organic layer, and purify by flash column chromatography.

An alternative, milder method uses 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst with an acid anhydride, avoiding the need for strong bases and cryogenic temperatures.[4]

The Mechanistic Heart of Stereocontrol

The remarkable diastereoselectivity of N-acyl oxazolidinone reactions stems from the formation of a rigid, chelated Z-enolate.[10][11]

-

Enolization: Treatment with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively removes the α-proton to the carbonyl group. Due to steric interactions, this process overwhelmingly favors the formation of the Z-enolate.[12]

-

Chelation and Conformation: The lithium or sodium counter-ion chelates between the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This locks the molecule into a rigid, planar five-membered ring structure.

-

Facial Shielding: In this chelated conformation, the phenyl group at the C4 position of the auxiliary effectively blocks one face (the si-face) of the enolate.

-

Electrophilic Attack: Consequently, an incoming electrophile (E⁺) can only approach from the less sterically hindered face (the re-face), leading to the formation of a single major diastereomer.[11]

Caption: The steric influence of the phenyl group dictates facial selectivity.

Key Applications in Asymmetric Synthesis

The N-acylated derivatives of (S)-4-phenyl-2-oxazolidinone are powerful synthons for creating chiral centers with high fidelity.

Asymmetric Alkylation

As described in the mechanism above, the enolates of N-acyl oxazolidinones can be alkylated with exceptional diastereoselectivity. This provides a reliable route to α-substituted chiral carboxylic acid derivatives.[13]

| Electrophile (E-X) | Base/Temp (°C) | Diastereomeric Ratio |

| CH₃-I | NaHMDS / -78 | > 95 : 5 |

| PhCH₂-Br (Benzyl Bromide) | LDA / 0 | > 99 : 1 |

| Allyl Iodide | NaHMDS / -78 | > 98 : 2[13] |

Table 1: Representative Diastereoselectivities in Asymmetric Alkylation.

Asymmetric Aldol Reactions

The Evans aldol reaction is a benchmark for stereoselective synthesis, reliably producing syn-aldol products.[10] The reaction typically employs a boron enolate, generated using dibutylboron triflate (Bu₂BOTf) and a tertiary amine base. The resulting six-membered, chair-like Zimmerman-Traxler transition state, combined with the directing effect of the auxiliary, ensures high stereocontrol.[10][14] This methodology has been instrumental in the total synthesis of numerous complex natural products, particularly polyketides.[2][3]

Cleavage and Recovery: The Final Step

A key advantage of the auxiliary approach is the ability to remove it under conditions that do not compromise the newly formed stereocenter.

Experimental Protocol: Hydrolytic Cleavage

This method cleaves the N-acyl group to yield a carboxylic acid and the recoverable auxiliary.

-

Dissolve the alkylated product (1 equiv.) in a mixture of THF and water (e.g., 4:1).

-

Cool the solution to 0 °C.

-

Add aqueous hydrogen peroxide (H₂O₂) (approx. 4 equiv.), followed by aqueous lithium hydroxide (LiOH) (approx. 2 equiv.).[13]

-

Stir the reaction at 0 °C for 1-2 hours.

-

Quench the excess peroxide with an aqueous solution of sodium sulfite (Na₂SO₃).

-

The resulting carboxylic acid can be separated from the neutral oxazolidinone auxiliary by a standard acid-base extraction. The recovered auxiliary can be purified by recrystallization and reused.

The specific use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is crucial. It preferentially attacks the exocyclic (acyl) carbonyl group over the endocyclic (carbamate) carbonyl, ensuring the integrity of the auxiliary ring.[15][16] Other cleavage methods include reduction with agents like LiBH₄ to yield a chiral primary alcohol, or transesterification to form chiral esters.

Caption: The synthetic cycle of an Evans chiral auxiliary.

Conclusion

This compound and its parent auxiliary, (S)-4-phenyl-2-oxazolidinone, represent a high point in the development of synthetic methodology. The reliability, high stereoselectivity, and operational simplicity of the Evans auxiliaries have cemented their role as an indispensable tool in both academic research and industrial drug development. By providing predictable access to single-enantiomer products, they continue to empower chemists to construct complex, biologically active molecules with precision and efficiency.

References

-

Ghosh, A. K., et al. (2010). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. Available from: [Link]

-

Smith, J. A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. Available from: [Link]

-